Nampt Biochemical IC50: 3-Methyl vs. 5-Methyl Thiophene Regioisomer Comparison
The target compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide inhibits recombinant human Nampt with an IC50 of 0.0053 µM. Its closest regioisomer, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide, achieves an IC50 of 0.00086 µM under identical assay conditions, representing a 6.2-fold greater potency for the 5-methyl analog [1]. This direct head-to-head comparison defines the potency cost of the 3-methyl substitution pattern.
| Evidence Dimension | Recombinant human Nampt inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0053 µM (5.3 nM) |
| Comparator Or Baseline | N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide (5-methyl analog): IC50 = 0.00086 µM (0.86 nM) |
| Quantified Difference | 5-Methyl analog is 6.2-fold more potent than target compound |
| Conditions | Recombinant human Nampt enzyme assay; pH and temperature not specified in the publication (Chen et al., Bioorg. Med. Chem. Lett. 2016, 26, 765–768). |
Why This Matters
For procurement teams selecting between in-stock thiophene carboxamide analogs, the 6.2-fold potency gap quantifies the risk of substituting the 3-methyl compound with its 5-methyl regioisomer or vice versa, directly impacting experimental design for Nampt-dependent phenotypic screening.
- [1] Chen, W.; Dong, G.; He, S.; Xu, T.; Wang, X.; Liu, N.; Zhang, W.; Miao, C.; Sheng, C. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorg. Med. Chem. Lett. 2016, 26, 765–768. View Source
